molecular formula C18H22FNO2S B10975524 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B10975524
M. Wt: 335.4 g/mol
InChI Key: SVMNAYLDRDYLAL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C16H18FNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is unique due to the presence of both the tert-butyl group and the 4-fluorophenyl group. These structural features confer specific chemical and biological properties that distinguish it from other benzenesulfonamide derivatives .

Properties

Molecular Formula

C18H22FNO2S

Molecular Weight

335.4 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H22FNO2S/c1-18(2,3)15-6-10-17(11-7-15)23(21,22)20-13-12-14-4-8-16(19)9-5-14/h4-11,20H,12-13H2,1-3H3

InChI Key

SVMNAYLDRDYLAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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